3-cyclopropyl-3,4-dihydro-2H-1,4-benzoxazine
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Overview
Description
3-cyclopropyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the annulation of a 1,4-benzoxazine ring to an arene scaffold . One common method includes the reaction of 2-aminophenols with cyclopropyl ketones under acidic conditions to form the desired benzoxazine ring . Another approach involves the use of palladium-catalyzed tandem allylic amination/oxa-Michael addition reactions .
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods .
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxo derivatives, such as 3-oxo-2H-1,4-benzoxazines.
Reduction: Reduction reactions can convert the benzoxazine ring to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives like 3-oxo-2H-1,4-benzoxazines.
Reduction: Amine derivatives of the benzoxazine ring.
Substitution: Various substituted benzoxazines depending on the nucleophile used.
Scientific Research Applications
3-cyclopropyl-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antifungal and antifeedant properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. For example, it can act as an allosteric enhancer of agonist activity at the A1 adenosine receptor . The compound’s structure allows it to bind to specific sites on target proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,4-dihydro-2H-1,4-benzoxazine
- 3-hydroxy-4[3,4-dihydro-3-oxo-2H-1,4-benzoxazin-4-yl]
- 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines
Uniqueness
3-cyclopropyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties to the molecule.
Properties
CAS No. |
1388154-46-8 |
---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.2 |
Purity |
95 |
Origin of Product |
United States |
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